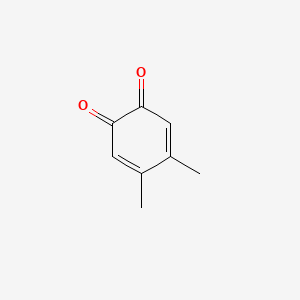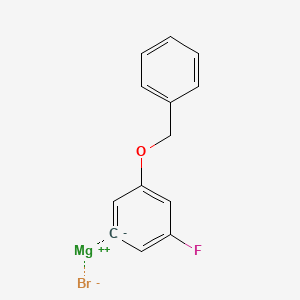
4,5-Dimethyl-o-benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-o-benzoquinone is an organic compound with the molecular formula C8H8O2. It is a derivative of benzoquinone, characterized by the presence of two methyl groups at the 4 and 5 positions on the benzene ring. This compound is known for its vibrant yellow color and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,5-Dimethyl-o-benzoquinone can be synthesized through several methods. One common approach involves the oxidation of 4,5-dimethylcatechol using oxidizing agents such as silver oxide or potassium ferricyanide. The reaction typically occurs in an aqueous or alcoholic medium under controlled temperature conditions to ensure the selective formation of the quinone.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of catalysts and advanced oxidation techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dimethyl-o-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to 4,5-dimethylhydroquinone using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the methyl groups, leading to the formation of substituted quinones.
Common Reagents and Conditions:
Oxidation: Silver oxide, potassium ferricyanide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products:
Oxidation: Higher quinone derivatives.
Reduction: 4,5-Dimethylhydroquinone.
Substitution: Halogenated, nitrated, or sulfonated quinones.
Applications De Recherche Scientifique
4,5-Dimethyl-o-benzoquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in redox reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of quinone-based therapeutics.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-o-benzoquinone involves its ability to undergo redox cycling. This property allows it to participate in electron transfer reactions, which can generate reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential cytotoxic effects. The compound’s ability to interact with thiol groups in proteins and enzymes further contributes to its biological activity.
Comparaison Avec Des Composés Similaires
1,4-Benzoquinone: A simpler quinone with no methyl substitutions.
2-Methyl-1,4-benzoquinone: Contains a single methyl group at the 2 position.
2,5-Dimethyl-1,4-benzoquinone: Similar structure but with methyl groups at the 2 and 5 positions.
Comparison: 4,5-Dimethyl-o-benzoquinone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 1,4-benzoquinone, the presence of methyl groups in this compound can enhance its stability and alter its redox potential. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C8H8O2 |
|---|---|
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
4,5-dimethylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C8H8O2/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3 |
Clé InChI |
KLPBUQXSGNVDJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=O)C=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1-{[(4-chlorophenyl)amino]carbonothioyl}piperidine-4-carboxylate](/img/structure/B8619249.png)




![1H-Imidazole-1-propanamine, N-[1-(4-chlorophenyl)-1-methylethyl]-](/img/structure/B8619292.png)





![6-Acetylbenzo[b]thiophene-2-sulfonamide](/img/structure/B8619319.png)
